Cas no 1251529-07-3 (1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one)

1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one is a synthetic organic compound featuring a piperidin-4-one core substituted with a (4-chloro-3-methylphenyl)methyl group. This structure confers versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its chlorinated aromatic moiety enhances reactivity in electrophilic substitutions, while the piperidinone scaffold offers flexibility for further functionalization. The compound exhibits stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its well-defined chemical properties make it suitable for use in medicinal chemistry research, particularly in the development of receptor-targeting agents. The product is typically supplied with high purity, minimizing side reactions in downstream applications.
1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one structure
1251529-07-3 structure
商品名:1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one
CAS番号:1251529-07-3
MF:C13H16ClNO
メガワット:237.725242614746
CID:4691308
PubChem ID:59534346

1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one 化学的及び物理的性質

名前と識別子

    • 1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-one
    • DS-020178
    • 1-(4-chloro-3-methylbenzyl)piperidin-4-one
    • SCHEMBL583548
    • F78010
    • 1251529-07-3
    • 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one
    • インチ: 1S/C13H16ClNO/c1-10-8-11(2-3-13(10)14)9-15-6-4-12(16)5-7-15/h2-3,8H,4-7,9H2,1H3
    • InChIKey: BRBFQHNYYHTKFI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)CN1CCC(CC1)=O

計算された属性

  • せいみつぶんしりょう: 237.0920418g/mol
  • どういたいしつりょう: 237.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 20.3

1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR0220SM-10g
1-(4-chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
10g
$389.00 2025-02-13
Aaron
AR0220SM-100mg
1-(4-chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
100mg
$21.00 2025-02-13
1PlusChem
1P0220KA-1g
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
1g
$93.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1600756-250mg
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
250mg
¥375.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1600756-5g
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
5g
¥2210.00 2024-08-09
1PlusChem
1P0220KA-100mg
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
100mg
$42.00 2024-07-09
1PlusChem
1P0220KA-10g
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
10g
$445.00 2024-07-09
Aaron
AR0220SM-250mg
1-(4-chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
250mg
$34.00 2025-02-13
Aaron
AR0220SM-5g
1-(4-chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
5g
$229.00 2025-02-13
1PlusChem
1P0220KA-5g
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
1251529-07-3 97%
5g
$263.00 2024-07-09

1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one 関連文献

1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-oneに関する追加情報

Introduction to 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one (CAS No. 1251529-07-3)

1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one, with the CAS number 1251529-07-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidinones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one features a piperidine ring fused with a ketone group and a substituted benzyl moiety, making it a promising candidate for various pharmacological studies.

The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one typically involves multi-step organic reactions, including the formation of the piperidine ring and the subsequent introduction of the chloromethylphenyl substituent. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its potential use in drug development.

In terms of its biological activity, 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one has been investigated for its potential as a modulator of various biological targets. One of the most notable areas of research is its interaction with G protein-coupled receptors (GPCRs), which play a central role in many physiological processes and are common targets for therapeutic intervention. Studies have shown that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could be beneficial for treating conditions such as pain, inflammation, and neurological disorders.

Additionally, 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one has been evaluated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for developing new anti-inflammatory drugs, particularly for conditions where current treatments are limited or ineffective.

The pharmacokinetic properties of 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one have also been studied to assess its suitability as a drug candidate. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring that the compound can effectively reach its target sites in the body. These properties make it an attractive candidate for further preclinical and clinical evaluation.

In the context of drug discovery and development, 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one has been used as a lead compound for optimizing drug candidates. Structure-activity relationship (SAR) studies have been conducted to identify structural modifications that enhance its potency, selectivity, and safety profile. These efforts have led to the development of several analogs with improved pharmacological properties, some of which are currently undergoing preclinical testing.

The safety profile of 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one is another critical aspect that has been extensively studied. Toxicity assessments in various animal models have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one (CAS No. 1251529-07-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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